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molecular formula C11H12N2O B1283806 (1-benzyl-1H-pyrazol-4-yl)methanol CAS No. 70817-17-3

(1-benzyl-1H-pyrazol-4-yl)methanol

Cat. No. B1283806
M. Wt: 188.23 g/mol
InChI Key: HJPOQNKXQHXEKE-UHFFFAOYSA-N
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Patent
US07846956B2

Procedure details

In a nitrogen atmosphere, 1.44 g of lithium aluminum hydride was added to 100 ml of tetrahydrofuran, and a solution of 7.39 g of methyl 1-benzyl-1H-pyrazole-4-carboxylate in 50 ml of tetrahydrofuran was added dropwise at 0° C. over 30 minutes. Thereafter, the mixture was stirred at room temperature for 5 hours. The reaction mixture was cooled to 0° C., and 15 ml of a 1 mol/L aqueous potassium hydroxide solution was added dropwise. Precipitates were filtered, washed with tetrahydrofuran and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 6.32 g of (1-benzyl-1H-pyrazol-4-yl)methanol.
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.39 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[CH:18]=[C:17]([C:19](OC)=[O:20])[CH:16]=[N:15]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[OH-].[K+]>O1CCCC1>[CH2:7]([N:14]1[CH:18]=[C:17]([CH2:19][OH:20])[CH:16]=[N:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
1.44 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
7.39 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Thereafter, the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
Precipitates
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.32 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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